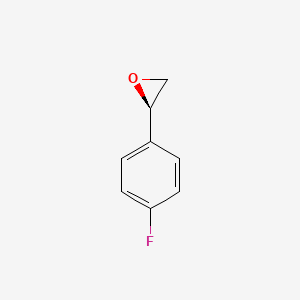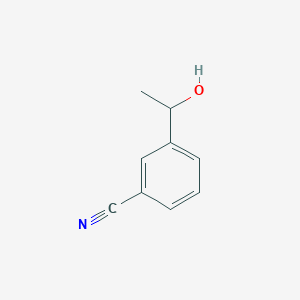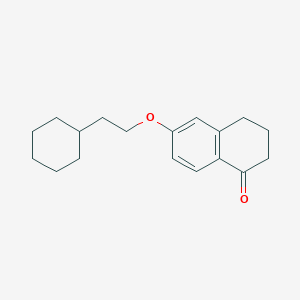
6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one, is a derivative of the hexahydronaphthalen-1(2H)-one family. This class of compounds has been studied for various chemical properties and reactions. The papers provided discuss the synthesis and reactions of closely related compounds, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of hexahydronaphthalen-1(2H)-ones can be achieved through different pathways. One method involves the irradiation of 2-alkynylcyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne, leading to the formation of 6-methylenehexahydronaphthalen-1-ones as main products . Another approach converts cyclohexanones into hexahydronaphthalen-1(2H)-ones via cyclohexylidenebutyric acids, which can yield good results . These methods highlight the versatility in synthesizing the core structure of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure and stereochemistry of certain methoxy-dihydronaphthalen-1(2H)-one derivatives have been established, which is crucial for understanding the chemical behavior and potential reactivity of the compound . This information is vital for predicting the molecular structure of 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one.
Chemical Reactions Analysis
The chemical reactions of hexahydronaphthalen-1(2H)-ones are diverse. Photoreaction with (Z)-1,2-dichloroethylene can lead to the formation of complex tricyclic structures . Additionally, reactions with O-methylhydroxylamine hydrochloride can result in the formation of O-methyloximes, which can be further transformed into various derivatives through reduction or hydrolysis . These reactions demonstrate the reactivity of the dihydronaphthalen-1(2H)-one moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one are not detailed in the provided papers, the studies on related compounds can offer some insights. The solubility, reactivity, and stability of these compounds can be inferred from their behavior under different conditions, such as photolysis in methanol or heating with polyphosphoric acid . The resistance of certain derivatives to deprotection with cetyltrimethylammonium permanganate also indicates the stability of the oxime functional group .
Applications De Recherche Scientifique
Antitumor Activity
A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives exhibited notable anticancer activities against various human neoplastic cell lines, including Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460, and SK-BR-3. These compounds, particularly 6b and 6d, showed lower cytotoxicities compared to DOX for LO2 cell lines and demonstrated inhibition activities against the Bcl-2 protein, a notable target in cancer research (Wang et al., 2017).
Chemical Synthesis
A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones was developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method allows for the facile preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives under mild conditions with good yields, highlighting its potential in chemical synthesis (Liu et al., 2012).
Cytoprotective Effects
Compounds isolated from the wood of Catalpa ovata, which include 3,4-dihydronaphthalen-1(2H)-one derivatives, showed cytoprotective effects against hydrogen peroxide-induced oxidative damage in HepG2 cells. These compounds demonstrated antioxidant activities by scavenging intracellular ROS and inducing antioxidant enzymes in vitro (Kil et al., 2018).
Crystal Structure Analysis
Studies on the crystal structure of various 3,4-dihydronaphthalen-1(2H)-one derivatives have contributed to a deeper understanding of their molecular configurations and potential interactions, which is crucial for drug design and material science (Jagadeesan et al., 2018; Gopinath et al., 2017).
Allergic and Inflammatory Modulation
Certain derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibited mast cell stabilizing activity, indicating potential applications in modulating allergic and inflammatory responses. In vitro and in vivo studies highlighted the activity of cyclohexenylamino derivatives of tetralone and benzosuberone in this context (Barlow et al., 2011).
Synthetic Chemistry
Various studies have explored the synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives, contributing to the field of synthetic chemistry. These include methods for cycloaddition, cyclization, and the synthesis of multi-substituted dihydronaphthalene scaffolds, which are useful in the synthesis of complex organic compounds (Mo & Lee, 2010; Zheng & Alper, 2009).
Orientations Futures
Propriétés
IUPAC Name |
6-(2-cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c19-18-8-4-7-15-13-16(9-10-17(15)18)20-12-11-14-5-2-1-3-6-14/h9-10,13-14H,1-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNRZAAPOLWHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC3=C(C=C2)C(=O)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517145 |
Source


|
| Record name | 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
88628-50-6 |
Source


|
| Record name | 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

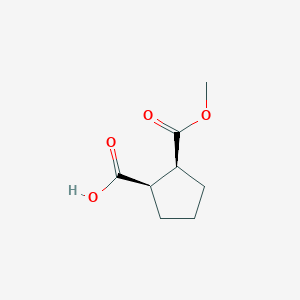
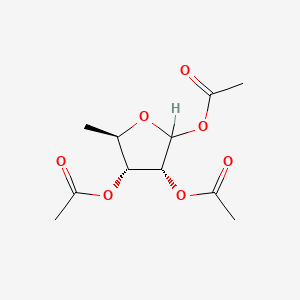
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

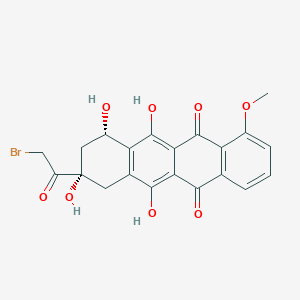

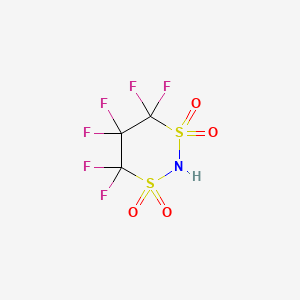

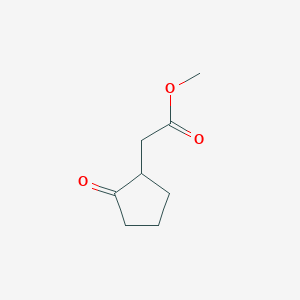
![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)


